1,12-Dodecanedioic-d20 Acid

Übersicht

Beschreibung

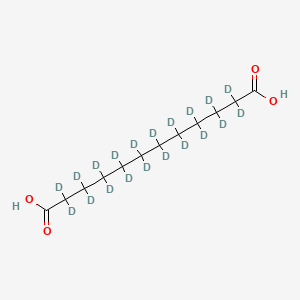

1,12-Dodecanedioic-d20 Acid is a deuterated form of 1,12-dodecanedioic acid, a dicarboxylic acid with the molecular formula C12D20H2O4. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The compound is used in various scientific research applications due to its unique properties, including its stability and the ability to trace its metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,12-Dodecanedioic-d20 Acid can be synthesized through the oxidation of cyclododecene, cyclododecanol, or cyclododecanone using aqueous nitric acid. The reaction typically involves the use of nitric acid with a concentration of 25-70% by weight, in the presence of 5-50% by weight of a C2-5 monocarboxylic acid. The reaction is carried out at temperatures ranging from 50-100°C and pressures of 1 to 10 atmospheres .

Industrial Production Methods

Industrial production of 1,12-dodecanedioic acid, and by extension its deuterated form, often involves the use of renewable resources. For example, paraffin wax can be converted into 1,12-dodecanedioic acid using a special strain of Candida tropicalis yeast in a multi-step process. This biological process is more sustainable and eco-friendly compared to traditional chemical synthesis methods .

Analyse Chemischer Reaktionen

Types of Reactions

1,12-Dodecanedioic-d20 Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dodecanedioic acid derivatives.

Reduction: Reduction reactions can convert the dicarboxylic acid into corresponding alcohols.

Substitution: The carboxyl groups can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and ozone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.

Major Products

Oxidation: Produces dodecanedioic acid derivatives.

Reduction: Yields dodecanediol.

Substitution: Forms esters and amides of dodecanedioic acid.

Wissenschaftliche Forschungsanwendungen

Polymer Production

One of the primary applications of 1,12-Dodecanedioic-d20 acid is in the synthesis of polyamides and polyesters. As a key building block for nylon 612 and nylon 12-12, it plays a crucial role in producing high-performance engineering plastics.

Polymerization Process

- Synthesis from Renewable Resources : Recent studies have demonstrated the feasibility of synthesizing dodecanedioic acid from renewable sources such as vegetable oils using microbial fermentation processes. For instance, Candida tropicalis yeast can convert fatty acids into dodecanedioic acid through a multi-step process involving hydrotreating and oxidation .

- Polymer Characteristics : The resulting polyamides exhibit excellent thermal stability and mechanical properties, making them suitable for applications in automotive and aerospace industries .

Medical Research

This compound has been investigated for its potential therapeutic effects, particularly in metabolic studies.

Metabolic Studies

- Pharmacokinetics : Research has shown that intravenous administration of dodecanedioic acid can help regulate blood sugar levels without increasing glucose load in diabetic patients . This property suggests its potential use as a therapeutic agent in managing type 2 diabetes.

- Biodosimetry Applications : The compound's isotopic labeling allows it to serve as a tracer in metabolic studies. Its incorporation into drug molecules can provide insights into pharmacokinetic profiles and metabolic pathways .

Analytical Applications

The deuterated form of dodecanedioic acid is particularly valuable in analytical chemistry as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry and NMR

- Isotopic Labeling : The presence of deuterium enhances the sensitivity and specificity of analytical techniques, allowing for precise quantification of metabolites in complex biological samples .

- Metabolomic Studies : In metabolomics, deuterated compounds are used to trace metabolic pathways and understand the dynamics of biochemical processes under various conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Cao et al. (2017) | Polymer Synthesis | Demonstrated successful polymerization of dodecanedioic acid into nylon 612 with enhanced thermal properties. |

| Funk et al. (2017) | Medical Research | Explored the effects of dodecanedioic acid on blood glucose regulation in type 2 diabetes models. |

| Huf et al. (2011) | Metabolic Tracing | Utilized deuterated dodecanedioic acid as a tracer to study fatty acid metabolism pathways. |

Wirkmechanismus

The mechanism of action of 1,12-Dodecanedioic-d20 Acid involves its incorporation into metabolic pathways where it undergoes beta-oxidation. The deuterium atoms allow for the tracing of the compound through these pathways, providing insights into its metabolic fate. The compound targets enzymes involved in fatty acid metabolism, influencing energy production and storage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,10-Decanedicarboxylic Acid: A shorter-chain dicarboxylic acid with similar chemical properties.

1,14-Tetradecanedioic Acid: A longer-chain dicarboxylic acid with different physical properties.

1,12-Dodecanedioic Acid: The non-deuterated form of the compound.

Uniqueness

1,12-Dodecanedioic-d20 Acid is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. This isotopic labeling makes it particularly valuable in research applications where tracing the metabolic fate of the compound is essential .

Biologische Aktivität

1,12-Dodecanedioic-d20 acid (DDDA-d20) is a dicarboxylic acid that has garnered attention in various biological and biochemical studies due to its unique structural properties and metabolic pathways. This article discusses the biological activity of DDDA-d20, focusing on its metabolism, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1,12-Dodecanedioic acid is a linear dicarboxylic acid with the chemical formula C12H22O4. The "d20" designation indicates that it is deuterated, meaning that some hydrogen atoms are replaced with deuterium, which can be useful in NMR spectroscopy and metabolic studies. The presence of two carboxyl groups allows for diverse interactions in biological systems.

Hepatic Metabolism

Research has shown that 1,12-dodecanedioic acid undergoes hepatic metabolism primarily through the peroxisomal β-oxidation pathway. In a study involving Sprague-Dawley rats, it was observed that the primary end products of this metabolism included adipic acid and other medium-chain fatty acids. The study utilized in vivo NMR spectroscopy to monitor the metabolic fate of DDDA-d20 during infusion experiments. The results indicated a significant accumulation of dicarboxylic acids in the liver, which correlated with altered concentrations of ketone bodies and amino acids like L-lysine .

Comparative Metabolism

The metabolic pathways for DDDA-d20 have been compared with other medium-chain dicarboxylic acids. The findings suggest that while all medium-chain dicarboxylic acids share similar metabolic routes, the specific rate of oxidation and the resulting metabolites can vary significantly based on chain length and branching .

Anti-inflammatory Properties

There is emerging evidence suggesting that dicarboxylic acids may exhibit anti-inflammatory properties. In vitro studies have indicated that DDDA-d20 can modulate inflammatory responses in various cell types. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in macrophages when exposed to lipopolysaccharides (LPS) .

Therapeutic Uses

The unique properties of DDDA-d20 make it a candidate for therapeutic applications in metabolic disorders. Its role as a substrate for cytochrome P450 enzymes suggests potential uses in drug development where modulation of fatty acid metabolism is beneficial. Additionally, its ability to influence lipid profiles could be harnessed for treating conditions like hyperlipidemia .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuteriododecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDDXQYHWJXFK-KHKAULECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583748 | |

| Record name | (~2~H_20_)Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89613-32-1 | |

| Record name | (~2~H_20_)Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89613-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.